Lupanine

Vue d'ensemble

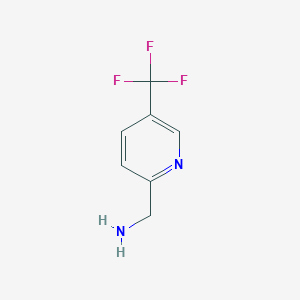

Description

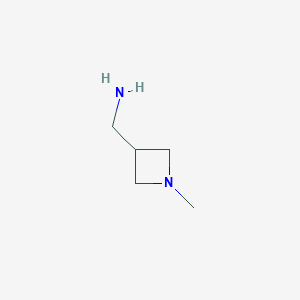

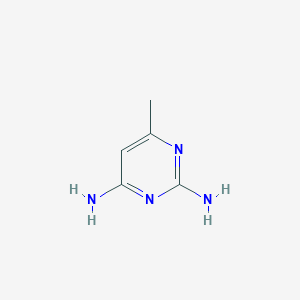

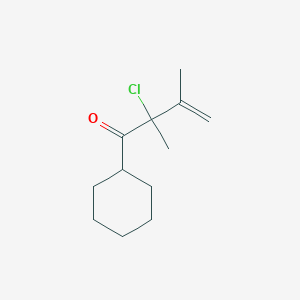

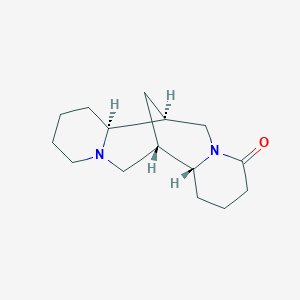

La lupanine est un produit naturel de formule chimique C10H19NO. Elle est présente dans les graines des lupins et contribue à leur goût amer caractéristique. Les graines de lupin, issues de ces graines, sont riches en protéines mais nécessitent une manipulation appropriée en raison de leur teneur en alcaloïdes .

Applications De Recherche Scientifique

Lupanine finds applications in:

Chemistry: As a building block for other alkaloids.

Biology: Studying its effects on cellular processes.

Medicine: Investigating its potential pharmacological properties.

Industry: Utilized in the development of bioactive compounds.

Mécanisme D'action

Lupanine, also known as Lupanin, is a plant toxin found in the wastewater of lupine bean processing industries . It is a quinolizidine alkaloid that has been studied for its potential therapeutic effects .

Target of Action

This compound’s primary targets appear to be the ATP-dependent K+ channels (KATP channels) and insulin gene expression . These targets play a crucial role in glucose homeostasis and insulin secretion .

Mode of Action

This compound interacts with its targets by directly inhibiting the KATP channels . This inhibition is dose-dependent but even with a high this compound concentration of 1 mmol/L or after a prolonged exposure time (12 h), the KATP channel block is incomplete . This compound also increases the expression of the Ins-1 gene, which is involved in insulin production .

Biochemical Pathways

This compound’s action on KATP channels and insulin gene expression affects the biochemical pathways involved in glucose homeostasis and insulin secretion . The potentiating effect on secretion is correlated to membrane depolarization and an increase in the frequency of Ca2+ action potentials .

Pharmacokinetics

The distribution of this compound within the body conforms to a two-compartment model . It has a short half-life and is primarily excreted through urine . These properties impact the bioavailability of this compound, influencing its therapeutic potential.

Result of Action

This compound’s action results in significantly elevated insulin secretion in the presence of 15 mmol/L glucose . This leads to improved glucose homeostasis, making this compound a potential therapeutic agent for type-2 diabetes mellitus .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, Pseudomonas putida LPK411, a microorganism capable of enantioselectively biodegrading this compound enantiomers, has been employed for the resolution of the this compound racemate content of unrefined and pretreated industrial effluents . This suggests that the presence of certain microorganisms in the environment can influence the action and efficacy of this compound.

Analyse Biochimique

Biochemical Properties

Lupanine interacts with various enzymes and proteins. For instance, Pseudomonas putida LPK411, which is capable of enantioselectively biodegrading this compound enantiomers, has been employed for the resolution of the this compound racemate content of unrefined and pretreated industrial effluents .

Cellular Effects

It has been observed that this compound can significantly reduce glycemia and lipid levels .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with certain enzymes. For example, P. putida LPK411 exhibits enantioselectivity for D- (+)-lupanine biotransformation .

Temporal Effects in Laboratory Settings

It has been observed that this compound can be biodegraded by certain strains of bacteria .

Metabolic Pathways

This compound is involved in certain metabolic pathways. For instance, P. putida LPK411 can utilize this compound as a single carbon source .

Méthodes De Préparation

a. Voies de synthèse : La lupanine peut être synthétisée par diverses méthodes, notamment :

Biosynthèse : Dérivée de son précurseur naturel, la lysine.

Synthèse chimique : Obtenue par des réactions organiques.

b. Production industrielle : La production à l'échelle industrielle de la this compound implique l'extraction des graines de lupin ou la culture de lupins. Les graines sont traitées pour obtenir le composé.

Analyse Des Réactions Chimiques

La lupanine subit plusieurs réactions :

Oxydation : Elle peut être oxydée pour former le N-oxyde de this compound.

Réduction : La réduction de la double liaison donne la 13-hydroxythis compound.

Substitution : Des alkylations et des acylations se produisent au niveau de l'atome d'azote.

Réactifs et conditions courants :

Réduction : Borohydrure de sodium (NaBH).

Oxydation : Peroxyde d'hydrogène (HO).

Substitution : Halogénures d'alkyle ou chlorures d'acyle.

Principaux produits :

N-oxyde de this compound : Formé lors de l'oxydation.

13-Hydroxythis compound : Résultat de la réduction.

4. Applications de la recherche scientifique

La this compound trouve des applications dans :

Chimie : En tant que bloc de construction pour d'autres alcaloïdes.

Biologie : Étudier ses effets sur les processus cellulaires.

Médecine : Enquêter sur ses propriétés pharmacologiques potentielles.

Industrie : Utilisé dans le développement de composés bioactifs.

5. Mécanisme d'action

Les effets de la this compound impliquent :

Inhibition de l'acétylcholinestérase : Elle agit comme un inhibiteur modéré de cette enzyme.

Récepteurs de l'acétylcholine : Elle module ces récepteurs.

Comparaison Avec Des Composés Similaires

La lupanine, comparée à d'autres alcaloïdes quinolizidiniques comme la spartéine, présente une toxicité inférieure. Sa dose létale minimale est d'environ 85% de celle de la d-lupanine et de 90% de celle de la spartéine .

Propriétés

IUPAC Name |

(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h11-14H,1-10H2/t11-,12-,13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIJIIVLEOETIQ-XDQVBPFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@@H]3CCCC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001023908 | |

| Record name | Lupanine d-form | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001023908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550-90-3, 4356-43-8 | |

| Record name | (+)-Lupanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lupanine d-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lupanine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004356438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lupanine d-form | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001023908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LUPANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/183KU7535A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LUPANINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K48888N9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.